molecular formula C21H17N5O2 B7540407 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide

4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide

Cat. No. B7540407
M. Wt: 371.4 g/mol
InChI Key: APIXBXPPLCLGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained attention in the field of epigenetics. It is a potent inhibitor of G9a, a histone lysine methyltransferase, which is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2). This post-translational modification is associated with transcriptional repression and plays a crucial role in gene expression regulation.

Mechanism of Action

4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide binds to the SET domain of G9a, preventing its catalytic activity. This results in a decrease in H3K9me1/2 levels and a subsequent increase in gene expression. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is highly selective for G9a and does not inhibit other histone lysine methyltransferases.
Biochemical and Physiological Effects:
In addition to its role in gene expression regulation, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide is its selectivity for G9a, which allows for specific inhibition of this enzyme without affecting other histone lysine methyltransferases. This is important for studying the role of G9a in biological processes. However, 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has limitations in terms of its potency and bioavailability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Studies have shown that 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the role of G9a in neural development and function. 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been shown to enhance the differentiation of embryonic stem cells into neural progenitor cells, and further research is needed to determine its potential for neural regeneration and repair.

Synthesis Methods

4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide was first synthesized by a group of researchers led by Dr. Mark Bedford at the University of Texas M.D. Anderson Cancer Center in 2006. The synthesis involves a multi-step process, starting with the reaction of 4-(aminomethyl)benzoic acid with 4-nitrophenylhydrazine to form 4-(benzimidazol-1-yl)benzoic acid. This intermediate is then reacted with 4-aminobenzamide to yield 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide.

Scientific Research Applications

4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide has been widely used in scientific research to investigate the role of G9a in various biological processes. Studies have shown that inhibition of G9a by 4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide leads to a decrease in H3K9me1/2 levels and an increase in gene expression. This has been observed in multiple cell types, including embryonic stem cells, cancer cells, and neurons.

properties

IUPAC Name

4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c22-21(28)25-16-9-7-15(8-10-16)24-20(27)14-5-11-17(12-6-14)26-13-23-18-3-1-2-4-19(18)26/h1-13H,(H,24,27)(H3,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIXBXPPLCLGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.